Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a carboxylate ester group at the 2nd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method starts with the bromination of 6-methylindole using bromine in the presence of a suitable solvent like acetic acid. The brominated product is then subjected to esterification using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 4-amino-6-methyl-1H-indole-2-carboxylate or 4-thio-6-methyl-1H-indole-2-carboxylate.
Oxidation: Formation of 6-formyl-4-bromo-1H-indole-2-carboxylate or 6-carboxy-4-bromo-1H-indole-2-carboxylate.
Reduction: Formation of 4-bromo-6-methyl-1H-indole-2-carbinol.
Scientific Research Applications
Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to synthesize bioactive molecules for biological studies.
Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders and cancers.
Industry: The compound is used in the synthesis of dyes, pigments, and agrochemicals, contributing to various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or bind to receptors in the nervous system, affecting neurotransmission. The bromine and methyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- Methyl 6-bromo-1H-indole-2-carboxylate
- Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate
- Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate
Comparison: Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate is unique due to the presence of a bromine atom at the 4th position, which can significantly influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, potentially leading to variations in reaction outcomes and biological interactions. The methyl group at the 6th position also contributes to its distinct properties, affecting its solubility and stability.
Properties
Molecular Formula |
C11H10BrNO2 |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 4-bromo-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 |
InChI Key |
ALBMXIBGOLTOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br |
Origin of Product |
United States |
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